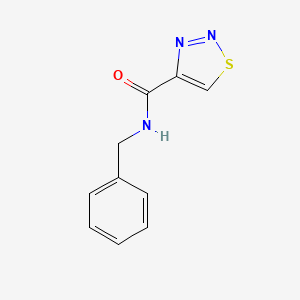
N-(4-chloro-2-methylphenyl)-6-methyl-2-(methylthio)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLORO-2-METHYLPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2-methylphenylamine and 6-methyl-2-(methylsulfanyl)pyrimidine.
Coupling Reaction: These starting materials undergo a coupling reaction in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(4-CHLORO-2-METHYLPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes for precise control of reaction conditions.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-2-METHYLPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-CHLORO-2-METHYLPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases.
Biological Studies: Used in biological studies to understand its effects on cellular processes and molecular pathways.
Industrial Applications: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signaling pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLORO-2-METHYLPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE: can be compared with other pyrimidine derivatives such as:
Uniqueness
Structural Features: The unique combination of the 4-chloro-2-methylphenyl and 6-methyl-2-(methylsulfanyl)pyrimidine moieties.
Biological Activity: Distinct biological activities compared to other similar compounds, making it a valuable subject for research.
Properties
Molecular Formula |
C13H14ClN3S |
|---|---|
Molecular Weight |
279.79 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-6-methyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C13H14ClN3S/c1-8-6-10(14)4-5-11(8)16-12-7-9(2)15-13(17-12)18-3/h4-7H,1-3H3,(H,15,16,17) |
InChI Key |
DATLOQQJFLVHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)NC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide](/img/structure/B11364718.png)
![methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B11364726.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11364730.png)
![N-(4-bromophenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11364732.png)
![2-(2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide](/img/structure/B11364744.png)
![2-fluoro-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11364755.png)
![2-phenoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11364765.png)
![N-(2-chlorobenzyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11364769.png)
![5-(4-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11364777.png)
![N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11364781.png)


![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11364809.png)

